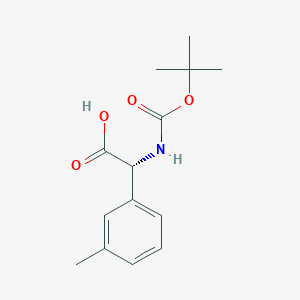

(R)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid

CAS No.: 1228557-50-3

Cat. No.: VC8060888

Molecular Formula: C14H19NO4

Molecular Weight: 265.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1228557-50-3 |

|---|---|

| Molecular Formula | C14H19NO4 |

| Molecular Weight | 265.30 g/mol |

| IUPAC Name | (2R)-2-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

| Standard InChI | InChI=1S/C14H19NO4/c1-9-6-5-7-10(8-9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m1/s1 |

| Standard InChI Key | KLVVTGRHRBWUAO-LLVKDONJSA-N |

| Isomeric SMILES | CC1=CC(=CC=C1)[C@H](C(=O)O)NC(=O)OC(C)(C)C |

| SMILES | CC1=CC(=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC1=CC(=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central α-carbon bonded to a 3-methylphenyl (m-tolyl) group, a tert-butoxycarbonyl (Boc)-protected amino group, and a carboxylic acid moiety. Its molecular formula is C₁₄H₁₉NO₄, with a molecular weight of 265.30 g/mol . The (R)-configuration at the α-carbon ensures enantiomeric purity, critical for applications in stereoselective synthesis.

Key Structural Features:

-

Boc Group: The tert-butoxycarbonyl moiety provides steric protection for the amino group, enhancing stability during synthetic manipulations .

-

m-Tolyl Substituent: The meta-methylphenyl group introduces hydrophobicity and influences conformational preferences in peptide backbones .

-

Carboxylic Acid: Enables conjugation via amide bond formation or esterification .

The IUPAC name is (2R)-2-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid, with synonyms including Boc-(R)-2-amino-2-(3-methylphenyl)acetic acid and (R)-(tert-butoxycarbonyl)aminoacetic acid .

Spectroscopic Identification

-

IR Spectroscopy: Characteristic peaks include 1728 cm⁻¹ (ester C=O) and 1681 cm⁻¹ (Boc C=O) .

-

NMR: ¹H NMR (CDCl₃) displays signals for the Boc tert-butyl group (δ 1.43 ppm, s), m-tolyl aromatic protons (δ 6.8–7.2 ppm), and α-methine proton (δ 4.3 ppm, d) .

-

MS: High-resolution mass spectrometry confirms the molecular ion [M+H]⁺ at m/z 266.1392 .

Synthesis and Manufacturing

Enantioselective Synthesis

The compound is typically synthesized via nucleophilic substitution or asymmetric catalysis:

Method 1: Nucleophilic Substitution of Triflates

Chiral triflate esters react with Boc-protected amines under mild conditions. For example:

-

Reagents: (R)-triflate ester, 4-Boc-aminopiperidine, triethylamine (TEA) in dichloromethane (DCM) at −50°C .

-

Mechanism: Stereoinversion at the α-carbon via an SN2 pathway ensures retention of configuration .

Method 2: Catalytic Asymmetric Addition

Copper(I)-BINOL complexes catalyze the addition of diethylzinc to nitroolefins, followed by Boc protection :

Comparative Synthetic Routes

| Method | Reagents | Yield (%) | e.e. (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | TEA, DCM, −50°C | 74–84 | >95 | |

| Asymmetric Catalysis | Cu(I)-BINOL, Et₂Zn | 72–98 | 95 | |

| Meldrum’s Acid Route | EDC·HCl, DMAP, DMF·DMA | 48–81 | N/A |

The Meldrum’s acid approach, while efficient for scale-up, lacks stereocontrol and requires chiral resolution .

Physicochemical Properties

Solubility and Stability

-

Solubility: Sparingly soluble in water (0.1 mg/mL); highly soluble in DMSO (50 mg/mL) and DCM .

-

Storage: Stable at −20°C for 1 month or −80°C for 6 months under inert atmosphere .

-

pKa: Carboxylic acid (≈2.5) and Boc-protected amine (≈10.2) .

Crystallographic Data

Single-crystal X-ray analysis reveals:

-

Crystal System: Monoclinic, space group P2₁.

-

Hydrogen Bonding: Intermolecular O–H···O bonds between carboxylic acids (2.68 Å) .

Applications in Organic Synthesis

Peptide Backbone Modification

Incorporating the m-tolyl-Boc-amino acid into peptides enhances:

-

Hydrophobicity: Improves membrane permeability in drug candidates .

-

Conformational Restriction: Stabilizes β-turn structures in macrocycles .

Example: Synthesis of Discobahamin A analogs via Passerini macrocyclization, where the Boc group is selectively deprotected post-cyclization .

Pharmaceutical Intermediates

-

SYR-322 (Diabetes Drug): Intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors .

-

BI 1356 (Anticancer Agent): Used in kinase inhibitor scaffolds .

Chiral Auxiliaries

The compound serves as a precursor for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume